molecular formula C25H23FN2O3 B247558 2-(biphenyl-4-yloxy)-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone

2-(biphenyl-4-yloxy)-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone

Cat. No.: B247558
M. Wt: 418.5 g/mol
InChI Key: AGLBRSQUAFJYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine is a complex organic compound that features a biphenyl moiety, a piperazine ring, and a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The key steps include:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Acylation of Piperazine: The piperazine ring is acylated using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling of Intermediates: The final step involves coupling the biphenyl intermediate with the acylated piperazine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine
  • 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine

Uniqueness

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine is unique due to the presence of the fluorobenzoyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

Molecular Formula

C25H23FN2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C25H23FN2O3/c26-22-10-6-21(7-11-22)25(30)28-16-14-27(15-17-28)24(29)18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19/h1-13H,14-18H2

InChI Key

AGLBRSQUAFJYQT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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